Eremomycin aglycone hexapeptide is a glycopeptide antibiotic that is structurally related to vancomycin. It was discovered in the mid-20th century and has gained attention for its potential effectiveness against certain Gram-positive bacterial infections. Eremomycin exhibits unique structural characteristics that differentiate it from vancomycin, particularly in its sugar composition and chlorine content. This compound is notable for its increased activity against resistant bacterial strains, making it a subject of interest in antibiotic research.
Eremomycin is derived from the fermentation of the soil bacterium Amycolatopsis orientalis, which is also the source of vancomycin. The production of eremomycin involves complex biosynthetic pathways that utilize nonribosomal peptide synthetases to assemble its structure from various amino acids and sugars .
Eremomycin belongs to the class of glycopeptide antibiotics. This class is characterized by its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Glycopeptide antibiotics are typically effective against Gram-positive bacteria due to their ability to bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors, disrupting cell wall integrity.
The synthesis of eremomycin can be achieved through both natural fermentation processes and semi-synthetic modifications. The natural production involves culturing Amycolatopsis orientalis under specific conditions that favor the production of eremomycin. Semi-synthetic approaches have been developed to enhance the antibiotic's activity and spectrum by modifying its aglycone structure or sugar components.
The biosynthesis of eremomycin involves a series of enzymatic reactions facilitated by nonribosomal peptide synthetases. These enzymes assemble the peptide backbone through modules that catalyze the incorporation of specific amino acids. The presence of unique sugar residues, such as 4-epi-vancosamine, further contributes to its structural diversity and biological activity .
The molecular structure of eremomycin aglycone hexapeptide consists of a core peptide linked to carbohydrate moieties. The aglycone portion includes several amino acids, with a notable presence of D-amino acids which contribute to its stability and resistance to enzymatic degradation.
The chemical formula for eremomycin is C₃₁H₄₃ClN₆O₁₃S, and it has a molecular weight of approximately 640.23 g/mol. Its structure features a branched tricyclic glycosylated nonribosomal peptide framework, similar to that of vancomycin but with distinct modifications in sugar and chlorine content .
Eremomycin undergoes various chemical reactions typical for glycopeptides, including hydrolysis and modifications through acylation or alkylation. These reactions can alter its antibacterial properties and enhance efficacy against resistant strains.
Research indicates that modifications to the aglycone can lead to derivatives with improved activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Such modifications often involve altering the side chains or introducing bulky substituents that improve binding affinity to bacterial targets .
Eremomycin exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes essential for cell wall synthesis, ultimately leading to cell lysis.
Studies have shown that eremomycin displays higher binding affinity compared to vancomycin, allowing it to effectively target resistant strains. The presence of additional binding sites in modified derivatives further enhances its mechanism against resistant bacteria .
Eremomycin is typically presented as a white to off-white powder with hygroscopic properties. It is soluble in water and exhibits stability under acidic conditions but may degrade in alkaline environments.
The compound has a melting point range between 180-190 °C and shows significant antibacterial activity at low concentrations (minimum inhibitory concentration values often below 1 µg/mL). Its solubility profile makes it suitable for intravenous administration in clinical settings .
Eremomycin has potential applications in treating serious bacterial infections, particularly those caused by resistant Gram-positive organisms. Its derivatives are being explored for use in clinical settings against strains resistant to conventional antibiotics like methicillin and vancomycin.
Research continues into semi-synthetic derivatives of eremomycin that could provide broader spectrum activity or enhanced potency against multi-drug resistant pathogens, making it an important candidate in the ongoing search for new antibiotics .
Eremomycin aglycone hexapeptide represents the foundational pharmacophore of the eremomycin glycopeptide antibiotic, generated through selective removal of sugar moieties. This hexapeptide backbone consists of a conserved sequence of six amino acids: N-methyl-D-leucine (MeD-Leu₁), D-4-hydroxyphenylglycine (D-Hpg₂), D-4-hydroxyphenylglycine (D-Hpg₃), D-4-hydroxyphenylglycine (D-Hpg₄), D-3,5-dihydroxyphenylglycine (D-Dpg₅), and 3,5-dihydroxyphenylglycine (Dpg₆). Crucially, the aglycone retains three characteristic ether cross-links that rigidify its structure: an A-B ring (connecting residues 5 and 7 via C-C bond), a C-O-D ring (linking residues 4 and 6 via diaryl ether), and a D-O-E ring (bridging residues 2 and 4 via diaryl ether) [2] [6]. These cross-links constrain the peptide into a cup-shaped conformation essential for biological activity.
Table 1: Core Structural Features of Eremomycin Aglycone Hexapeptide
Structural Element | Residues Involved | Linkage Type | Functional Role |
---|---|---|---|
A-B Ring | D-Dpg₅, Dpg₆ | Carbon-carbon bond | Stabilizes C-terminal region |
C-O-D Ring | D-Hpg₄, Dpg₆ | Diaryl ether | Forms rear cavity wall |
D-O-E Ring | D-Hpg₂, D-Hpg₄ | Diaryl ether | Preorganizes D-Ala-D-Ala binding pocket |
Chlorination Site | D-Hpg₂ | Chloro substituent | Enhances hydrophobic interactions |
Solid-state NMR studies using rotational-echo double resonance (REDOR) on Staphylococcus aureus whole cells reveal that the cross-linked architecture positions key pharmacophore elements with precise spatial relationships. The C-terminus (Dpg₆) resides within 3.5 Å of the L-Ala moiety of peptidoglycan stem peptides, while the Asn amide group lies 4.8–5.1 Å from D-Ala-D-Ala termini. This spatial organization facilitates dual anchoring to both the terminal and penultimate residues of peptidoglycan precursors [4]. The aglycone hexapeptide lacks the disaccharide moiety (glucose-4-epi-vancosamine) attached to residue D-Hpg₄ in full eremomycin, which marginally reduces binding affinity but preserves the core interaction mechanism [3] [8].
The hexapeptide scaffold incorporates five aromatic residues (D-Hpg₂, D-Hpg₃, D-Hpg₄, D-Dpg₅, Dpg₆) that enforce conformational rigidity through steric constraints and enable atropisomerism. The chlorinated D-Hpg₂ residue (bearing a single chlorine atom, distinguishing it from vancomycin’s dichlorination) and D-Hpg₆ exhibit restricted rotation around their aryl-aryl ether bonds, generating stable atropisomers. Nuclear Overhauser effect spectroscopy (NOESY) and molecular dynamics simulations confirm that the natural isomer adopts a conformation where the chlorine on D-Hpg₂ is oriented away from the ligand-binding cavity, while the D-Hpg₆ chlorine faces inward toward the binding site [6] [8]. This specific spatial arrangement is thermally stable, with rotational energy barriers exceeding 25 kcal/mol, preventing racemization under physiological conditions.
Table 2: Aromatic Residues and Their Contributions to Structural Integrity
Aromatic Residue | Position | Modification | Role in Rigidity | Atropisomer Dependence |
---|---|---|---|---|
D-Hpg₂ | 2 | Chlorination (mono) | Anchors D-O-E ring | Chlorine orientation fixed |
D-Hpg₃ | 3 | Unmodified | Stabilizes hydrophobic core | Limited rotation |
D-Hpg₄ | 4 | Glycosylation site* | Connects C-O-D and D-O-E rings | Dihedral angle constrained |
D-Dpg₅ | 5 | Hydroxylated | Forms A-B ring with Dpg₆ | Steric hindrance |
Dpg₆ | 6 | Chlorination | Participates in A-B and C-O-D rings | Inward chlorine orientation |
*Note: Glycosylation absent in aglycone hexapeptide but position critical for rigidity
The hydrophobic clustering of aromatic side chains creates a "back-to-front" dimerization interface observed in solution-state NMR. Dimerization constants (Kd) for eremomycin aglycone exceed 10³ M⁻¹, driven by π-stacking and van der Waals interactions between D-Dpg₅ and Dpg₆ residues of adjacent monomers. This dimerization enhances ligand binding through avidity effects but is disrupted in N-terminally modified analogs, compromising activity against resistant strains [4] [9]. The integrity of this aromatic network explains why perturbations like residue deletion or stereochemical inversion reduce antibacterial potency by >100-fold [1] [6].
The N-terminal N-methyl-D-leucine (MeD-Leu₁) residue is a critical determinant of binding pocket functionality. Edman degradation studies systematically removing MeD-Leu₁ yield an inactive pentapeptide, confirming its indispensable role. Semisynthetic modifications at this position reveal stringent steric and stereochemical requirements:
Table 3: Activity of N-Terminally Modified Eremomycin Aglycone Analogs
N-Terminal Modification | Analog Type | *Relative Activity (%) | Structural Consequence |
---|---|---|---|
Native MeD-Leu₁ | Hexapeptide | 100 (Reference) | Optimal pocket geometry |
D-Lysine substitution | Heptapeptide | 85 | Minimal distortion; new H-bond possible |
D-Tryptophan substitution | Heptapeptide | <10 | Steric clash with D-Hpg₄ carbonyl |
D-Histidine substitution | Heptapeptide | <10 | Cleft occlusion; dimerization impaired |
D-Lysine extension | Octapeptide | <5 | Severe cleft distortion (>2 Å displacement) |
*Activity against MSSA ATCC 29213 compared to unmodified aglycone hexapeptide [1]
Notably, C-terminal modifications show greater tolerance. Eremomycin aglycone conjugated to 2-fluorobenzylaminoethylamide via the C-terminus exhibits enhanced activity against vancomycin-resistant enterococci (VRE) without compromising binding pocket function. This derivative leverages membrane anchoring through its hydrophobic tail while maintaining the N-terminal binding cleft’s integrity [9]. Similarly, benzoxaborole conjugates attached to the C-terminus overcome resistance by providing additional binding interactions with peptidoglycan termini, unlike N-terminal modifications that directly disrupt the D-Ala-D-Ala recognition site [10].
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8